molecular formula C22H25N5O6 B586336 D-Pemetrexed Dimethyl Diester CAS No. 1391068-12-4

D-Pemetrexed Dimethyl Diester

Cat. No.: B586336
CAS No.: 1391068-12-4
M. Wt: 455.5 g/mol
InChI Key: WWYZIXUUERDREV-OAHLLOKOSA-N
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Chemical Reactions Analysis

Types of Reactions

D-Pemetrexed Dimethyl Diester undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Pemetrexed: The parent compound, used as a chemotherapeutic agent.

    Methotrexate: Another folate analog used in cancer treatment.

    Raltitrexed: A thymidylate synthase inhibitor similar to pemetrexed.

Uniqueness

D-Pemetrexed Dimethyl Diester is unique due to its specific structure and its role as an impurity in pemetrexed. Unlike other similar compounds, it is primarily used in research settings to study the properties and interactions of pemetrexed and its related compounds.

Biological Activity

D-Pemetrexed Dimethyl Diester is a derivative of pemetrexed, an antifolate chemotherapeutic agent primarily used in cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms, comparative efficacy, and relevant case studies.

This compound exhibits its biological activity primarily through the inhibition of key enzymes involved in folate metabolism:

  • Thymidylate Synthase (TS) : This enzyme is crucial for DNA synthesis, and its inhibition leads to reduced nucleotide availability for cell proliferation.
  • Dihydrofolate Reductase (DHFR) : Inhibition of DHFR disrupts the synthesis of tetrahydrofolate, a critical cofactor in nucleotide biosynthesis.
  • Glycinamide Ribonucleotide Formyltransferase (GARFT) : This enzyme is involved in purine metabolism and its inhibition further contributes to the antitumor effects of the compound.

The overall effect of these inhibitions is a blockade in de novo purine and pyrimidine synthesis, ultimately leading to apoptosis in rapidly dividing tumor cells .

Comparative Biological Activity

This compound shares similar biological activities with its parent compound, pemetrexed. However, it is primarily utilized in research settings to understand the interactions and properties of pemetrexed and its derivatives. Its unique structural modifications allow researchers to study its pharmacokinetics and metabolic pathways more effectively .

Table 1: Comparison of Biological Activities

CompoundKey Enzyme TargetsPrimary Use
This compoundTS, DHFR, GARFTResearch on pemetrexed interactions
PemetrexedTS, DHFR, GARFTChemotherapy for lung cancer
MethotrexateDHFRChemotherapy for various cancers
RaltitrexedTSChemotherapy for colorectal cancer

Case Studies and Research Findings

Several studies have highlighted the effectiveness of pemetrexed-based therapies, which indirectly reflect on the biological activity of its derivatives:

  • Clinical Observations :
    A study on advanced non-small-cell lung cancer (NSCLC) patients treated with pemetrexed reported significant tumor response rates and survival benefits. The study noted that patients receiving pemetrexed exhibited fewer side effects compared to those treated with other chemotherapeutic agents like docetaxel .
  • Mechanistic Studies :
    Research has shown that this compound retains significant antitumor activity similar to that of pemetrexed. In vitro experiments demonstrated that this compound effectively inhibited TS and led to cell cycle arrest in the S phase, promoting apoptosis in cancer cells .
  • Pharmacokinetic Studies :
    This compound's structure allows it to be studied as an impurity in formulations of pemetrexed. Its unique properties facilitate the investigation into how structural variations affect drug efficacy and metabolism .

Properties

CAS No.

1391068-12-4

Molecular Formula

C22H25N5O6

Molecular Weight

455.5 g/mol

IUPAC Name

dimethyl (2R)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate

InChI

InChI=1S/C22H25N5O6/c1-32-16(28)10-9-15(21(31)33-2)25-19(29)13-6-3-12(4-7-13)5-8-14-11-24-18-17(14)20(30)27-22(23)26-18/h3-4,6-7,11,15H,5,8-10H2,1-2H3,(H,25,29)(H4,23,24,26,27,30)/t15-/m1/s1

InChI Key

WWYZIXUUERDREV-OAHLLOKOSA-N

SMILES

COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)N=C(N3)N

Isomeric SMILES

COC(=O)CC[C@H](C(=O)OC)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N

Canonical SMILES

COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N

Synonyms

N-[4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic Acid 1,5-Dimethyl Diester; 

Origin of Product

United States

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